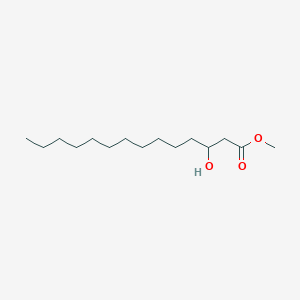

Methyl 3-hydroxytetradecanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-hydroxytetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O3/c1-3-4-5-6-7-8-9-10-11-12-14(16)13-15(17)18-2/h14,16H,3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOZZAMWODZQSOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50971039 | |

| Record name | Methyl 3-hydroxytetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50971039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55682-83-2 | |

| Record name | Tetradecanoic acid, 3-hydroxy-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055682832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-hydroxytetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50971039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biological Significance of Methyl 3-Hydroxytetradecanoate: A Technical Guide for Researchers

Abstract

Methyl 3-hydroxytetradecanoate, the methyl ester of (R)-3-hydroxytetradecanoic acid, is a molecule of profound biological importance, situated at the crossroads of bacterial pathogenesis, innate immunity, and mammalian metabolism. While often encountered in analytical chemistry as a derivative for the detection of its parent fatty acid, its biological relevance extends far beyond this role. This technical guide provides an in-depth exploration of the multifaceted biological functions of this compound and its precursor, (R)-3-hydroxytetradecanoic acid. We will delve into its critical role as a foundational component of bacterial endotoxins, its function as a biomarker for both infectious and metabolic diseases, its involvement in microbial communication, and its emerging potential in biotechnology and therapeutic development. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal molecule.

Introduction: A Molecule of Dual Identity

(R)-3-Hydroxytetradecanoic acid is a 14-carbon, 3-hydroxy fatty acid that serves as a vital intermediate in fatty acid biosynthesis in both prokaryotes and eukaryotes.[1][2] Its methyl ester, this compound, is frequently utilized as an internal standard and for analytical derivatization to enhance volatility for gas chromatography-mass spectrometry (GC-MS) analysis.[3] However, the significance of the parent molecule, and by extension its methyl ester in analytical contexts, lies in its dual identity: a fundamental building block for bacteria and a signaling molecule and biomarker in mammals.

In the realm of microbiology, (R)-3-hydroxytetradecanoic acid is a cornerstone of the lipid A moiety of lipopolysaccharide (LPS), the major component of the outer membrane of Gram-negative bacteria.[4] This association makes it a key player in the interaction between bacteria and their hosts, particularly in the context of the innate immune response. Conversely, in mammals, 3-hydroxy fatty acids are intermediates in mitochondrial fatty acid β-oxidation.[5] The accumulation of these molecules can serve as a critical biomarker for certain inborn errors of metabolism.[6] This guide will dissect these roles, providing a detailed examination of the biosynthesis, metabolism, and signaling functions of this multifaceted molecule.

The Central Role in Bacterial Pathogenesis: Lipid A Biosynthesis

The most well-characterized biological function of (R)-3-hydroxytetradecanoic acid is its indispensable role in the biosynthesis of lipid A, the hydrophobic anchor of LPS. Lipid A is a potent activator of the host's innate immune system, primarily through its interaction with the Toll-like receptor 4 (TLR4) complex.[7] The biosynthesis of lipid A is a highly conserved pathway in Gram-negative bacteria, making it an attractive target for the development of novel antibiotics.[8][9]

The synthesis of lipid A begins in the cytoplasm and involves a series of enzymatic steps. (R)-3-hydroxytetradecanoic acid is introduced in the initial stages of this pathway, which is often referred to as the Raetz pathway.[5]

The Raetz Pathway: Incorporating (R)-3-hydroxytetradecanoate

The biosynthesis of lipid A is initiated by the acylation of UDP-N-acetylglucosamine (UDP-GlcNAc). The key enzymes responsible for the incorporation of (R)-3-hydroxytetradecanoate are LpxA and LpxD.[10][11]

-

LpxA (UDP-N-acetylglucosamine acyltransferase): This enzyme catalyzes the first committed step in lipid A biosynthesis. It transfers an (R)-3-hydroxytetradecanoyl group from an acyl carrier protein (ACP) to the 3'-hydroxyl group of UDP-GlcNAc.[9][12]

-

LpxD (UDP-3-O-[(R)-3-hydroxytetradecanoyl]-N-acetylglucosamine N-acyltransferase): Following the action of LpxC, which deacetylates the product of the LpxA reaction, LpxD transfers a second (R)-3-hydroxytetradecanoyl group from ACP to the amino group of the glucosamine moiety.[10][11]

These initial acylation steps are critical for the formation of the lipid A backbone. Subsequent enzymatic modifications lead to the final, mature lipid A structure, which is then incorporated into the growing LPS molecule.

Innate Immune Recognition and Signaling

The presence of (R)-3-hydroxytetradecanoic acid within the lipid A molecule is fundamental to its recognition by the host's innate immune system. Lipid A is the principal component of endotoxin and a potent pathogen-associated molecular pattern (PAMP).

TLR4-Mediated Signaling

Lipid A is recognized by a receptor complex consisting of Toll-like receptor 4 (TLR4), myeloid differentiation factor 2 (MD-2), and CD14.[7] The acyl chains of lipid A, including the (R)-3-hydroxytetradecanoyl moieties, are crucial for binding to the hydrophobic pocket of MD-2, which in turn triggers the dimerization of TLR4 and initiates a downstream signaling cascade.[4] This signaling cascade leads to the activation of transcription factors such as NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines and chemokines.[13]

While the role of lipid A as a whole in TLR4 activation is well-established, there is growing interest in the direct signaling activities of its individual components. Some studies suggest that free fatty acids can modulate TLR4 signaling.[4][14] Further research is needed to determine if free 3-hydroxytetradecanoic acid can directly interact with and modulate the TLR4/MD-2 complex.

A Key Biomarker in Health and Disease

The unique presence and concentration of 3-hydroxy fatty acids in different biological contexts make them valuable biomarkers for a range of conditions, from bacterial infections to metabolic disorders.

Biomarker for Endotoxin Exposure

Given that (R)-3-hydroxytetradecanoic acid is a characteristic component of lipid A, its detection in environmental or biological samples is a reliable indicator of the presence of Gram-negative bacterial endotoxins.[5] This has significant applications in public health and occupational safety, particularly in environments with high levels of organic dust.

Diagnostic Marker for Fatty Acid Oxidation Disorders

In humans, 3-hydroxy fatty acids are intermediates in the mitochondrial β-oxidation of fatty acids.[5] Genetic defects in the enzymes responsible for this pathway, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) and medium/short-chain 3-hydroxyacyl-CoA dehydrogenase (M/SCHAD), lead to the accumulation of 3-hydroxy fatty acids in bodily fluids.[6] The analysis of these fatty acids, including 3-hydroxytetradecanoic acid, in plasma is a crucial diagnostic tool for these inherited metabolic diseases.[5]

| Analyte | Biological Matrix | Associated Condition | Typical Concentration Range (Controls) | Typical Concentration Range (Affected Individuals) |

| 3-Hydroxytetradecanoic acid | Plasma | LCHAD Deficiency | < 0.1 µmol/L | > 1.0 µmol/L |

| 3-Hydroxy-fatty acids (C6-C12) | Plasma | M/SCHAD Deficiency | < 0.2 µmol/L | > 0.5 µmol/L |

Note: These values are illustrative and can vary between laboratories and patient populations. Please refer to specific clinical laboratory guidelines.

Beyond Pathogenesis: Other Biological Roles

Recent research has begun to uncover additional biological functions of 3-hydroxy fatty acids, extending their relevance beyond their roles in bacterial cell walls and mammalian metabolism.

Quorum Sensing in Bacteria

Quorum sensing is a system of cell-to-cell communication in bacteria that relies on the production and detection of signaling molecules called autoinducers. This process allows bacteria to coordinate gene expression in a population density-dependent manner, often regulating virulence and biofilm formation.[15] There is emerging evidence that 3-hydroxy fatty acids, including 3-hydroxytetradecanoic acid, may act as quorum sensing molecules in some bacterial species, such as Pseudomonas aeruginosa.[16][17] This suggests a more nuanced role for these molecules in mediating bacterial behavior and interactions.

Monomers for Bioplastics: Polyhydroxyalkanoates (PHAs)

Polyhydroxyalkanoates (PHAs) are biodegradable polyesters produced by various microorganisms as intracellular carbon and energy storage compounds.[9] These bioplastics have garnered significant interest as sustainable alternatives to petroleum-based plastics. (R)-3-hydroxytetradecanoic acid can be incorporated as a monomer into medium-chain-length PHAs (mcl-PHAs), influencing the physical properties of the resulting polymer, such as its flexibility and melting point.[1][18] The biotechnological production of PHAs with tailored properties through the inclusion of specific monomers like 3-hydroxytetradecanoate is an active area of research.[2]

Therapeutic and Drug Development Perspectives

The central role of (R)-3-hydroxytetradecanoic acid in bacterial physiology and its interaction with the host immune system make it and its biosynthetic pathway attractive targets for therapeutic intervention.

Targeting Lipid A Biosynthesis

The enzymes of the Raetz pathway, including LpxA and LpxD, are essential for the viability of most Gram-negative bacteria and have no mammalian homologues. This makes them prime targets for the development of novel antibiotics.[8][19] High-throughput screening assays have been developed to identify inhibitors of these enzymes.[20]

Lipid A Analogs as Immunomodulators

While lipid A is a potent immunostimulant, modifications to its structure can result in molecules with altered activity, including TLR4 antagonists.[8][12] Synthetic lipid A analogs are being investigated for their potential to treat sepsis and other inflammatory conditions by blocking the detrimental effects of endotoxin.[6] The structure of the acyl chains, including the presence and stereochemistry of 3-hydroxy fatty acids, is a critical determinant of the agonist versus antagonist activity of these molecules.[21]

Experimental Protocols

This section provides an overview of key experimental methodologies for the analysis and study of this compound and its parent acid.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the quantification of 3-hydroxy fatty acids in biological samples.[5][11] Due to their low volatility, derivatization is required.

Protocol Outline: Analysis of 3-Hydroxytetradecanoic Acid in Plasma

-

Sample Preparation:

-

To 500 µL of plasma, add an internal standard (e.g., deuterated 3-hydroxytetradecanoic acid).

-

Perform lipid extraction using a suitable solvent system (e.g., Folch method with chloroform/methanol).

-

-

Derivatization (Methylation and Silylation):

-

The extracted lipids are first subjected to methanolysis (e.g., using methanolic HCl or BF3-methanol) to convert the fatty acid to its methyl ester (this compound).

-

The hydroxyl group is then derivatized to a trimethylsilyl (TMS) ether using a silylating agent (e.g., BSTFA with 1% TMCS).[22]

-

-

GC-MS Analysis:

-

Inject the derivatized sample onto a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

-

Use a temperature program to separate the analytes.

-

Operate the mass spectrometer in selected ion monitoring (SIM) mode for sensitive and specific detection of the target ions.

-

LpxA Enzyme Activity Assay

The activity of LpxA can be measured using a variety of methods, including a fluorescence-based assay.[20]

Protocol Outline: Fluorescence Polarization Assay for LpxA Inhibitors

-

Reagents:

-

Purified LpxA enzyme.

-

Fluorescently labeled peptide inhibitor (probe).

-

Acyl carrier protein (ACP).

-

Substrates: UDP-GlcNAc and (R)-3-hydroxymyristoyl-ACP.

-

Test compounds (potential inhibitors).

-

-

Procedure:

-

In a microplate, combine the LpxA enzyme, fluorescent probe, and ACP.

-

Add the test compound at various concentrations.

-

Initiate the reaction by adding the substrates.

-

Measure the fluorescence polarization after a defined incubation period.

-

-

Principle:

-

The fluorescent probe binds to the active site of LpxA, resulting in a high fluorescence polarization value.

-

A competitive inhibitor will displace the probe, leading to a decrease in fluorescence polarization.

-

The IC50 value of the inhibitor can be determined from the dose-response curve.[23]

-

Conclusion and Future Directions

This compound, and more specifically its parent molecule (R)-3-hydroxytetradecanoic acid, is a molecule of remarkable biological versatility. Its fundamental role in the structure of bacterial endotoxins firmly places it at the center of host-pathogen interactions and the innate immune response. Concurrently, its presence as a metabolic intermediate in mammals makes it a valuable biomarker for inherited metabolic diseases.

The expanding roles of 3-hydroxy fatty acids in bacterial communication and as components of biodegradable polymers highlight the vast potential for further research and application. Future investigations should focus on elucidating the direct signaling activities of free 3-hydroxy fatty acids, exploring their therapeutic potential as immunomodulators, and optimizing their use in the synthesis of novel biomaterials. For drug development professionals, the enzymes involved in the biosynthesis of (R)-3-hydroxytetradecanoic acid remain promising targets for the development of new antibacterial agents to combat the growing threat of antibiotic resistance. A deeper understanding of this seemingly simple molecule will undoubtedly continue to yield significant insights into fundamental biological processes and open new avenues for therapeutic and biotechnological innovation.

References

-

Wang, X., Quinn, P. J., & Yan, A. (2015). Lipid A as a drug target and therapeutic molecule. Progress in lipid research, 59, 16–31. [Link]

- Raetz, C. R., & Whitfield, C. (2002). Lipopolysaccharide endotoxins. Annual review of biochemistry, 71, 635–700.

-

Matern, D., & Rinaldo, P. (2003). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 792(1), 77–86. [Link]

-

Peri, F., & Piazza, M. (2012). Toll-like receptor 4 (TLR4) modulation by synthetic and natural compounds: an update. Journal of medicinal chemistry, 55(17), 7385–7405. [Link]

-

Matern, D., & Rinaldo, P. (2003). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry. LIPID MAPS. [Link]

-

SynGen Inc. (n.d.). (R)-Methyl 3-hydroxytetradecanoate. Retrieved from [Link]

- Raetz, C. R., Reynolds, C. M., Trent, M. S., & Bishop, R. E. (2007). Lipid A in prokaryotes. Annu. Rev. Biochem., 76, 295-329.

-

Wikipedia. (2023). Polyhydroxyalkanoates. In Wikipedia. Retrieved from [Link]

-

Six, D. A., Deck, M. B., & Raetz, C. R. (2011). A high-throughput-compatible fluorescence anisotropy-based assay for competitive inhibitors of Escherichia coli UDP-N-acetylglucosamine acyltransferase (LpxA). Analytical biochemistry, 409(1), 76–84. [Link]

-

Buetow, L., Smith, T. K., Dawson, A., Fyfe, P. K., & Hunter, W. N. (2007). Structure and reactivity of LpxD, the N-acyltransferase of lipid A biosynthesis. Proceedings of the National Academy of Sciences of the United States of America, 104(11), 4321–4326. [Link]

-

Volova, T. G., Demidenko, A. V., Murueva, A. V., Dudaev, A. E., Nemtsev, I., & Shishatskaya, E. I. (2023). Biodegradable Polyhydroxyalkanoates Formed by 3- and 4-Hydroxybutyrate Monomers to Produce Nanomembranes Suitable for Drug Delivery and Cell Culture. Polymers, 15(16), 3352. [Link]

-

Cyberlipid. (n.d.). Hydroxy fatty acids. Retrieved from [Link]

-

Vatansever, F., de Melo, F. C. S. A., & Hamblin, M. R. (2023). Short chain fatty acids: key regulators of the local and systemic immune response in inflammatory diseases and infections. Journal of biomedical science, 30(1), 29. [Link]

-

da Silva, L. F., Lemos, M. V. F., & da Silva, G. A. (2023). Recent Biotechnological Applications of Polyhydroxyalkanoates (PHA) in the Biomedical Sector—A Review. Polymers, 15(22), 4444. [Link]

-

ResearchGate. (n.d.). The monomer composition of polyhydroxyalkanoate (PHA) accumulated by P... Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. Retrieved from [Link]

-

ResearchGate. (n.d.). Nucleotide Substrate Recognition by UDP-N-acetylglucosamine Acyltransferase (LpxA) in the First Step of Lipid A Biosynthesis. Retrieved from [Link]

-

G.S.L. Medical College & General Hospital. (n.d.). Role of 3-Hydroxy Fatty Acid-Induced Hepatic Lipotoxicity in Acute Fatty Liver of Pregnancy. Retrieved from [Link]

-

Shi, H., Kokoeva, M. V., Inouye, K., Tzameli, I., Yin, H., & Flier, J. S. (2006). TLR4 links dietary fatty acids to innate immunity, inflammation, and insulin resistance. The Journal of clinical investigation, 116(11), 3015–3025. [Link]

-

Technische Universität München. (n.d.). Triggering of plant immunity through bacterial hydroxy fatty acid metabolites. Retrieved from [Link]

-

Morsy, M. A., Al-Ghananeem, A. M., & Abdel-Hamed, O. (2015). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 983-984, 103–109. [Link]

-

Smith, R. S., Harris, S. G., Phipps, R., & Iglewski, B. (2002). The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo. Journal of bacteriology, 184(4), 1132–1139. [Link]

-

Gutiérrez, S., Svahn, S. L., & Johansson, M. E. (2019). Dietary Fatty Acids and Immune Response to Food-Borne Bacterial Infections. Nutrients, 11(8), 1875. [Link]

-

Akihisa, T., Yasukawa, K., Yamaura, M., Ukiya, M., Kimura, Y., Shimizu, N., & Arai, K. (2000). (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester as an anti-inflammatory compound from Ehretia dicksonii. Journal of natural products, 63(9), 1297–1299. [Link]

-

ResearchGate. (n.d.). Analysis of Fatty Acids and Metabolites in Plasma by LC-MS/MS. Retrieved from [Link]

-

Peri, F., & Piazza, M. (2012). Toll-like Receptor 4 (TLR4) modulation by synthetic and natural compounds: an update. Current medicinal chemistry, 19(23), 3892–3906. [Link]

-

Journal of Pharmaceutical and Biological Sciences. (n.d.). EVALUATION OF ANTI-QUORUM SENSING ACTIVITY OF N-HEXADECANOIC ACID PRODUCED BY PSEUDOMONAS STUTZERI SJ4. Retrieved from [Link]

-

Saeki, E., You, J., & Qin, X. (2023). Inhibitory effect of natural compounds on quorum sensing system in Pseudomonas aeruginosa: a helpful promise for managing biofilm community. Frontiers in cellular and infection microbiology, 13, 1182229. [Link]

-

García-Reyes, S., Soberón-Chávez, G., Ortiz-Sánchez, E., & Cocotl-Yañez, M. (2021). Tetradecanoic Acids With Anti-Virulence Properties Increase the Pathogenicity of Pseudomonas aeruginosa in a Murine Cutaneous Infection Model. Frontiers in microbiology, 11, 618585. [Link]

-

Shimadzu. (n.d.). 01-00758-EN MRM Based Free Fatty Acids Profiling in Human Plasma and Serum Using LC-MS/MS. Retrieved from [Link]

-

Morsy, M. A., Al-Ghananeem, A. M., & Abdel-Hamed, O. (2015). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 983-984, 103–109. [Link]

-

Mutoh, A., Tsuruya, K., Takeda, O., Hirakawa, M., & Ogawa, Y. (2013). Peroxidized unsaturated fatty acids stimulate Toll-like receptor 4 signaling in endothelial cells. Life sciences, 92(12), 701–707. [Link]

-

Semantic Scholar. (2020). A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in. Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

Al-Ghraiybah, N. F., Al-Sawalha, N. A., & Al-Bawareed, O. A. (2025). Immunomodulatory Effects of Omega‐3 Fatty Acids: Mechanistic Insights and Health Implications. Journal of Food Biochemistry, 49(5), e15647. [Link]

-

Kim, Y. J., & Kim, J. E. (2023). Toll-like receptor 4 (TLR4): new insight immune and aging. BMB reports, 56(11), 589–596. [Link]

-

Kumar, A., et al. (2021). Discovery of Novel UDP-N-Acetylglucosamine Acyltransferase (LpxA) Inhibitors with Activity against Pseudomonas aeruginosa. Journal of Medicinal Chemistry, 64(19), 14660-14679. [Link]

-

Li, Z., & Li, X. (2022). The Molecular Architecture of Pseudomonas aeruginosa Quorum-Sensing Inhibitors. International journal of molecular sciences, 23(19), 11893. [Link]

-

Szychowski, K. A., & Gmiński, J. (2023). In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone. Molecules (Basel, Switzerland), 28(23), 7863. [Link]

-

Lin, H. W., & Chen, Y. J. (2019). Shaping of Innate Immune Response by Fatty Acid Metabolite Palmitate. Mediators of inflammation, 2019, 5078347. [Link]

-

ResearchGate. (n.d.). Bioactive compounds modulating Toll-like 4 receptor (TLR4)- mediated inflammation: pathways involved and future perspectives. Retrieved from [Link]

-

ResearchGate. (n.d.). How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane? Retrieved from [Link]

-

Al-Sadi, R. (2021). The Role of Lipids in the Regulation of Immune Responses. Nutrients, 13(9), 3244. [Link]

-

Ulmer, C. Z., Yost, R. A., & Garrett, T. J. (2021). Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry. Metabolites, 11(11), 748. [Link]

-

Dias, D. A., Jones, O. A. H., Beale, D. J., Boughton, B. A., & Kouremenos, K. A. (2016). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. Metabolites, 7(1), 1. [Link]

-

Liu, X., Wang, C., & Cui, Y. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. Journal of analytical methods in chemistry, 2020, 8896941. [Link]

Sources

- 1. specialchem.com [specialchem.com]

- 2. Recent Biotechnological Applications of Polyhydroxyalkanoates (PHA) in the Biomedical Sector—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester as an anti-inflammatory compound from Ehretia dicksonii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Toll-like receptor signaling links dietary fatty acids to the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of a Simple and Effective Lipid-A Antagonist Based on Computational Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Toll-like Receptor 4 (TLR4) modulation by synthetic and natural compounds: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lipid A as a Drug Target and Therapeutic Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Polyhydroxyalkanoates - Wikipedia [en.wikipedia.org]

- 10. lipidmaps.org [lipidmaps.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Toll-like receptor 4 (TLR4): new insight immune and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Frontiers | Inhibitory effect of natural compounds on quorum sensing system in Pseudomonas aeruginosa: a helpful promise for managing biofilm community [frontiersin.org]

- 16. mdpi.com [mdpi.com]

- 17. Frontiers | Tetradecanoic Acids With Anti-Virulence Properties Increase the Pathogenicity of Pseudomonas aeruginosa in a Murine Cutaneous Infection Model [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. A high-throughput-compatible fluorescence anisotropy-based assay for competitive inhibitors of Escherichia coli UDP-N-acetylglucosamine acyltransferase (LpxA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 3-hydroxytetradecanoate: Discovery, Natural Occurrence, and Analysis

Abstract

Methyl 3-hydroxytetradecanoate, a saturated 3-hydroxy fatty acid methyl ester, has emerged from relative obscurity to become a molecule of significant interest to researchers in microbiology, natural product chemistry, and drug development. Initially identified as a constituent of bacterial lipids, its roles as a quorum-sensing signal in plant pathogens and as an antifungal agent have unveiled its potential for diverse applications. This technical guide provides a comprehensive overview of the discovery, natural occurrence, biosynthesis, and detailed methodologies for the isolation, purification, and characterization of this compound. It is intended to serve as a valuable resource for scientists seeking to explore the biological significance and potential applications of this versatile molecule.

Introduction: The Emergence of a Bioactive Lipid

This compound (also known as methyl 3-hydroxymyristate) belongs to the class of 3-hydroxy fatty acids (3-OH-FAs), which are important intermediates in fatty acid metabolism.[1][2] While the corresponding acid, 3-hydroxytetradecanoic acid, is a known component of bacterial lipid A, the methyl ester form has garnered specific attention for its distinct biological activities.[3] This guide delves into the scientific landscape surrounding this compound, offering both foundational knowledge and practical, field-proven insights for its study.

Chemical Profile:

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| Synonyms | Methyl 3-hydroxymyristate, 3-Hydroxy C14:0 methyl ester | [5] |

| Molecular Formula | C15H30O3 | [4][6] |

| Molecular Weight | 258.40 g/mol | [6][7] |

| CAS Number | 55682-83-2 | [4][5] |

Discovery and Natural Occurrence: A Molecule of Microbial Origin

The discovery of this compound is intertwined with the broader investigation of bacterial lipids and signaling molecules. While a singular "discovery" paper is not readily identifiable, its characterization has been reported in various microbial contexts over several decades.

Bacterial Sources

This compound and its corresponding acid are predominantly found in the bacterial kingdom.

-

Ralstonia solanacearum : This plant pathogenic bacterium utilizes (R)-methyl 3-hydroxymyristate as a quorum-sensing (QS) signal molecule, designated as 3-OH MAME.[8][9][10][11] This signaling molecule is crucial for regulating the expression of virulence factors.[8][12] The Phc QS system in R. solanacearum is a central regulatory network, and 3-OH MAME is synthesized by the methyltransferase PhcB and sensed by the histidine kinase PhcS.[8][11]

-

Lactobacillus plantarum : The antifungal properties of this lactic acid bacterium are, in part, attributed to the production of several 3-hydroxy fatty acids, including 3-(R)-hydroxytetradecanoic acid.[1] These compounds are excreted into the culture broth and exhibit broad-spectrum activity against various molds and yeasts.[1][13]

-

Other Bacteria : 3-hydroxy fatty acids, including the C14 variant, are recognized as characteristic lipid constituents of some gliding bacteria and are components of the lipopolysaccharide (LPS) in Gram-negative bacteria.[1]

Eukaryotic Sources

While less common, 3-hydroxytetradecanoic acid has been reported in some eukaryotic organisms, often as a result of metabolic processes.

-

Fungi and Yeasts : Hydroxy fatty acids are found in various fungi and yeasts.[1]

Table 1: Quantitative Occurrence of 3-Hydroxytetradecanoic Acid in Microbial Cultures

| Organism | Compound | Concentration | Source |

| Lactobacillus plantarum MiLAB 14 | 3-(R)-hydroxytetradecanoic acid | 0.2 µg/mL in culture supernatant | [1] |

Biosynthesis: An Offshoot of Fatty Acid Metabolism

The biosynthesis of 3-hydroxytetradecanoate is intrinsically linked to the fatty acid synthesis (FAS) pathway. In this pathway, acetyl-CoA is sequentially elongated by the addition of two-carbon units from malonyl-CoA. A key intermediate in each elongation cycle is a 3-hydroxyacyl-ACP (acyl carrier protein) derivative.

The generalized biosynthetic pathway leading to 3-hydroxytetradecanoyl-ACP involves the following key steps:

-

Condensation : Acetyl-CoA and malonyl-ACP are condensed to form acetoacetyl-ACP.

-

Reduction : The keto group of acetoacetyl-ACP is reduced to a hydroxyl group by β-ketoacyl-ACP reductase, yielding D-3-hydroxybutyryl-ACP.

-

Dehydration : A water molecule is removed to create a double bond, forming crotonyl-ACP.

-

Reduction : The double bond is reduced by enoyl-ACP reductase to form butyryl-ACP.

-

Elongation Cycles : Butyryl-ACP then serves as the primer for the next round of condensation with malonyl-ACP, and the cycle repeats. After several cycles, a 3-hydroxytetradecanoyl-ACP intermediate is formed.

From this intermediate, 3-hydroxytetradecanoic acid can be released and subsequently methylated to form this compound. In Ralstonia solanacearum, the final methylation step is catalyzed by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase PhcB.

Caption: Generalized biosynthetic pathway of this compound.

Experimental Protocols: Isolation, Purification, and Characterization

The successful study of this compound hinges on robust and reproducible experimental protocols. The following sections provide detailed methodologies for its extraction from bacterial cultures and subsequent analysis.

Isolation and Purification from Bacterial Culture

This protocol is a generalized procedure adaptable for the extraction of this compound from bacterial culture supernatants, particularly from Ralstonia solanacearum.

Materials:

-

Bacterial culture grown to the desired cell density

-

Centrifuge and appropriate tubes

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Methanol

-

Acetonitrile

-

High-performance liquid chromatography (HPLC) system

Protocol:

-

Cell Removal: Centrifuge the bacterial culture (e.g., 1 L) at 10,000 x g for 20 minutes at 4°C to pellet the cells.

-

Supernatant Collection: Carefully decant the supernatant into a clean flask.

-

Acidification: Adjust the pH of the supernatant to 2.0 with concentrated HCl to protonate the acidic compounds.

-

Liquid-Liquid Extraction: Transfer the acidified supernatant to a separatory funnel and extract three times with an equal volume of ethyl acetate.

-

Drying: Combine the organic phases and dry over anhydrous sodium sulfate.

-

Concentration: Filter the dried organic phase and concentrate it to dryness using a rotary evaporator.

-

Solid-Phase Extraction (SPE): a. Condition a C18 SPE cartridge with methanol followed by deionized water. b. Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the cartridge. c. Wash the cartridge with water to remove polar impurities. d. Elute the compounds with a stepwise gradient of acetonitrile in water. Collect fractions.

-

HPLC Purification: a. Analyze the fractions by analytical HPLC to identify those containing the target compound. b. Pool the relevant fractions and perform preparative HPLC for final purification.

Caption: Experimental workflow for the isolation and purification of this compound.

Characterization by Analytical Techniques

Accurate identification and structural elucidation of this compound require the use of sophisticated analytical techniques.

GC-MS is a powerful technique for the analysis of volatile compounds like fatty acid methyl esters.

Protocol for Fatty Acid Methyl Ester (FAME) Analysis:

-

Derivatization (if starting from the free acid): a. To a dried lipid extract, add a solution of 1.25 M HCl in methanol. b. Incubate at 50°C overnight or 80°C for 1-2 hours. c. Cool the reaction and add water. d. Extract the FAMEs with hexane.

-

GC-MS Analysis:

-

Gas Chromatograph: Agilent 7890 GC (or equivalent)

-

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent

-

Injector: Split/splitless, 250°C, split ratio 10:1

-

Oven Program: 100°C for 2 min, ramp to 250°C at 4°C/min

-

Carrier Gas: Helium

-

Mass Spectrometer: Agilent 5975 MSD (or equivalent)

-

Ionization: Electron Ionization (EI), 70 eV

-

Scan Range: m/z 40-450

-

The mass spectrum of this compound will show a characteristic fragmentation pattern, which can be compared to spectral libraries for confirmation.[14]

NMR spectroscopy provides detailed structural information.

Expected ¹H NMR (in CDCl₃) Chemical Shifts:

-

~3.7 ppm (singlet, 3H): Methyl ester protons (-OCH₃)

-

~4.0 ppm (multiplet, 1H): Proton on the carbon bearing the hydroxyl group (-CH(OH)-)

-

~2.4-2.5 ppm (multiplet, 2H): Methylene protons adjacent to the carbonyl group (-CH₂-COOCH₃)

-

~1.2-1.6 ppm (multiplet): Methylene protons of the long alkyl chain

-

~0.9 ppm (triplet, 3H): Terminal methyl group protons (-CH₃)

Expected ¹³C NMR (in CDCl₃) Chemical Shifts:

-

~173 ppm: Carbonyl carbon of the ester

-

~68 ppm: Carbon bearing the hydroxyl group

-

~51 ppm: Methyl carbon of the ester

-

~22-34 ppm: Carbons of the alkyl chain

-

~14 ppm: Terminal methyl carbon

Biological Activities and Potential Applications

The known biological activities of this compound and related 3-hydroxy fatty acids suggest several potential applications.

Quorum Sensing in Ralstonia solanacearum

As a key signaling molecule in R. solanacearum, 3-OH MAME plays a critical role in the bacterium's virulence.[8][11] The phc quorum-sensing system, which is regulated by 3-OH MAME, controls the expression of a large number of genes responsible for pathogenicity, including those for exopolysaccharide production and biofilm formation.[9][10][11] Understanding this signaling pathway could lead to the development of novel anti-virulence strategies to combat bacterial wilt disease in crops.

Caption: Quorum sensing pathway in Ralstonia solanacearum involving this compound.

Antifungal Activity

3-Hydroxytetradecanoic acid produced by Lactobacillus plantarum exhibits significant antifungal activity against a range of molds and yeasts.[1][13] The proposed mechanism of action is a detergent-like effect on the fungal cell membrane, leading to increased permeability and ultimately cell lysis.[1] This suggests its potential use as a natural food preservative or as a lead compound for the development of new antifungal drugs.

Conclusion and Future Perspectives

This compound is a multifaceted molecule with significant biological roles. Its involvement in bacterial communication and its antifungal properties highlight its potential for applications in agriculture and medicine. Future research should focus on elucidating the precise molecular mechanisms of its biological activities, exploring its full biosynthetic potential in various organisms, and developing synthetic analogs with enhanced or modified activities. This in-depth technical guide provides a solid foundation for researchers to embark on these exciting avenues of investigation.

References

-

Sjögren, J., Magnusson, J., Broberg, A., Schnürer, J., & Kenne, L. (2003). Antifungal 3-Hydroxy Fatty Acids from Lactobacillus plantarum MiLAB 14. Applied and Environmental Microbiology, 69(12), 7554–7557. [Link]

-

Kai, K. (2023). The phc Quorum-Sensing System in Ralstonia solanacearum Species Complex. Annual Review of Microbiology, 77, 213-231. [Link]

-

Molecular signalling in Ralstonia pseudosolanacearum, a bacterial plant disease exploiting quorum sensing – Molecular Plant Pathology highlight blog. (2023, October 4). [Link]

-

Kai, K. (2023). The phc Quorum-Sensing System in Ralstonia solanacearum Species Complex. ResearchGate. [Link]

-

Mori, Y., Hosoi, Y., Ishikawa, S., & Kai, K. (2018). Involvement of ralfuranones in the quorum sensing signalling pathway and virulence of Ralstonia solanacearum strain OE1-1. Molecular Plant Pathology, 19(7), 1694–1706. [Link]

-

Mori, Y., et al. (2020). Quorum Sensing Inhibition Attenuates the Virulence of the Plant Pathogen Ralstonia solanacearum Species Complex. ACS Chemical Biology, 15(12), 3137–3143. [Link]

-

PubChem. (S)-Methyl 3-hydroxytetradecanoate. [Link]

-

Lennen, R. M., Kruz, K. E., & Pfleger, B. F. (2013). Quantification of Bacterial Fatty Acids by Extraction and Methylation. Journal of Visualized Experiments, (78), e50739. [Link]

-

NIST. (n.d.). This compound. In NIST Chemistry WebBook. [Link]

-

MIDI, Inc. (1990). Bacterial Identification by Gas Chromatographic Analysis of Fatty Acid Methyl Esters (GC-FAME) (Technical Note 101). [Link]

-

Agilent Technologies. (n.d.). Analysis of Bacterial Fatty Acids by Flow Modulated Comprehensive Two Dimensional Gas Chromatography with Parallel Flame Ionization Detector / Mass Spectrometry. [Link]

-

Liang, N. (2019). Hydroxy fatty acids: Structures and antifungal activities in foods [Doctoral dissertation, University of British Columbia]. [Link]

-

Pinto, U. M., et al. (2015). Detection of Quorum Sensing Molecules and Biofilm Formation in Ralstonia solanacearum. Current Microbiology, 72(2), 147–155. [Link]

-

Xu, F., et al. (2022). RasI/R Quorum Sensing System Controls the Virulence of Ralstonia solanacearum Strain EP1. Applied and Environmental Microbiology, 88(10), e0032522. [Link]

-

Central Potato Research Institute. (n.d.). Isolation, identification and inoculation techniques for Ralstonia solanacearum and Streptomyces species. [Link]

-

ChemBK. (2024, April 9). METHYL-(R)-3-HYDROXYTETRADECANOATE. [Link]

-

Organic Syntheses. (n.d.). Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R *, R * )-(±). [Link]

-

Sjögren, J., et al. (2003). Antifungal 3-hydroxy fatty acids from Lactobacillus plantarum MiLAB 14. PubMed. [Link]

-

Pinto, U. M., et al. (2015). Detection of Quorum Sensing Molecules and Biofilm Formation in Ralstonia solanacearum. ResearchGate. [Link]

-

AK LECTURES. (2016, April 10). Fatty Acid Synthesis [Video]. YouTube. [Link]

-

NIST. (n.d.). This compound. In NIST Chemistry WebBook. [Link]

-

PubChem. (n.d.). (S)-Methyl 3-hydroxytetradecanoate. [Link]

-

Xu, F., et al. (2022). RasI/R Quorum Sensing System Controls the Virulence of Ralstonia solanacearum Strain EP1. ResearchGate. [Link]

-

Wiley Science Solutions. (n.d.). (S)-3-Hydroxytetradecanoate . SpectraBase. [Link]

-

Lennen, R. M., Kruz, K. E., & Pfleger, B. F. (2013). Quantification of Bacterial Fatty Acids by Extraction and Methylation. ResearchGate. [Link]

-

ACS Publications. (2023). Sustainable Biosynthesis of Diverse Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) for Industrial Production. [Link]

-

ResearchGate. (n.d.). Multistep Enzymatic Synthesis of Long-Chain α,ω-Dicarboxylic and ω-Hydroxycarboxylic Acids from Renewable Fatty Acids and Plant Oils. [Link]

-

NIST. (n.d.). This compound. In NIST Chemistry WebBook. [Link]

-

Hou, C. T. (2022). The Potential of Fatty Acids and Their Derivatives as Antifungal Agents: A Review. ResearchGate. [Link]

-

protocols.io. (2023). Identification of Pseudomonas sp. using fatty acid methyl ester (FAME) analysis. [Link]

-

ResearchGate. (n.d.). Hydroxy fatty acids with antifungal activity. [Link]

-

MDPI. (2018). Enzymatic Synthesis of Fatty Hydroxamic Acid Derivatives Based on Palm Kernel Oil. [Link]

-

PubMed. (2025). Enzymatic synthesis of 3-hydroxyacyl-CoAs of branched-chain amino acid catabolism. [Link]

Sources

- 1. Antifungal 3-Hydroxy Fatty Acids from Lactobacillus plantarum MiLAB 14 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 14.139.61.83 [14.139.61.83]

- 4. This compound [webbook.nist.gov]

- 5. echemi.com [echemi.com]

- 6. (S)-Methyl 3-hydroxytetradecanoate | C15H30O3 | CID 11021563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. Molecular signalling in Ralstonia pseudosolanacearum, a bacterial plant disease exploiting quorum sensing – Molecular Plant Pathology highlight blog – BSPP – The British Society for Plant Pathology [bspp.org.uk]

- 9. annualreviews.org [annualreviews.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Involvement of ralfuranones in the quorum sensing signalling pathway and virulence of Ralstonia solanacearum strain OE1‐1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antifungal 3-hydroxy fatty acids from Lactobacillus plantarum MiLAB 14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound [webbook.nist.gov]

An In-depth Technical Guide to Methyl 3-hydroxytetradecanoate: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 3-hydroxytetradecanoate, a significant β-hydroxy fatty acid methyl ester. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its characteristics, synthesis, and potential applications.

Introduction

This compound, also known as methyl 3-hydroxymyristate, is a naturally occurring or synthetic long-chain fatty acid ester. Its structure, featuring a hydroxyl group at the β-position relative to the ester carbonyl, imparts unique chemical reactivity and biological significance. This guide will delve into the core physicochemical properties, spectroscopic profile, synthesis methodologies, and the burgeoning applications of this versatile molecule.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are crucial for its handling, application, and analysis. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₃₀O₃ | [1][2][3] |

| Molecular Weight | 258.40 g/mol | [4][5][1][2][3][6] |

| Appearance | Colorless to light yellow liquid or pale yellow low melting solid | [4][6] |

| Melting Point | 39-40 °C | [4] |

| Boiling Point | 359.1 ± 15.0 °C at 760 mmHg (Predicted) | [4][6] |

| Density | 0.931 ± 0.06 g/cm³ (Predicted) | [4][6] |

| Solubility | Low solubility in water; soluble in organic solvents such as ethanol, ether, and chloroform. | [4] |

| pKa | 13.91 ± 0.20 (Predicted) | [4] |

| Flash Point | 137.5 °C | [6] |

| Refractive Index | 1.451 | [6] |

Spectroscopic Profile

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound reveals a characteristic fragmentation pattern. The molecular ion peak [M]⁺ is observed at m/z 258. A prominent fragment is often seen at m/z 103, which is indicative of a 3-hydroxy fatty acid methyl ester, arising from cleavage between the C3 and C4 carbons.[7] Another significant peak can be observed at m/z 240, corresponding to the loss of a water molecule from the parent molecule.[7]

Infrared (IR) Spectroscopy

The infrared spectrum of this compound displays characteristic absorption bands that confirm its functional groups. A broad absorption in the region of 3500-3200 cm⁻¹ corresponds to the O-H stretching vibration of the hydroxyl group. A strong, sharp peak around 1740 cm⁻¹ is indicative of the C=O stretching of the ester carbonyl group. The C-O stretching vibrations of the ester and alcohol functionalities typically appear in the 1300-1000 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed structural information.

-

¹H NMR: Key signals include a singlet for the methyl ester protons (-OCH₃) around 3.7 ppm, a multiplet for the proton on the carbon bearing the hydroxyl group (-CH(OH)-) around 4.0 ppm, and a doublet of doublets for the methylene protons adjacent to the carbonyl group (-CH₂-CO-) around 2.4-2.6 ppm. The long alkyl chain protons appear as a complex multiplet in the upfield region (0.8-1.6 ppm).

-

¹³C NMR: The carbonyl carbon of the ester appears around 173 ppm. The carbon attached to the hydroxyl group is observed around 68 ppm, and the methyl ester carbon is found near 51 ppm. The methylene carbon adjacent to the carbonyl group resonates at approximately 41 ppm. The carbons of the long alkyl chain produce a series of signals in the 14-37 ppm range.

Synthesis and Purification

The synthesis of this compound can be achieved through several routes, with the Reformatsky reaction being a classic and effective method for creating β-hydroxy esters.[8][9]

Synthetic Workflow: Reformatsky Reaction

Caption: Synthetic workflow for this compound via the Reformatsky reaction.

Step-by-Step Experimental Protocol

-

Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add zinc dust. Briefly heat the flask under vacuum and then cool to room temperature under a nitrogen atmosphere. A small crystal of iodine can be added to activate the zinc.

-

Reaction Setup: Add anhydrous tetrahydrofuran (THF) to the flask.

-

Initiation: In the dropping funnel, prepare a solution of tridecanal and methyl bromoacetate in anhydrous THF. Add a small portion of this solution to the zinc suspension and gently warm the mixture until the reaction initiates (indicated by a color change and gentle reflux).

-

Addition of Reactants: Once the reaction has started, add the remaining aldehyde-ester solution dropwise at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the starting materials.

-

Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify the crude this compound by silica gel column chromatography using a hexane/ethyl acetate gradient as the eluent.

Chemical Reactivity and Stability

The chemical behavior of this compound is dictated by its ester and secondary alcohol functional groups.

-

Ester Group: The ester can undergo hydrolysis under acidic or basic conditions to yield 3-hydroxytetradecanoic acid and methanol.[10] Transesterification reactions are also possible in the presence of an alcohol and a suitable catalyst.

-

Hydroxyl Group: The secondary alcohol can be oxidized to the corresponding β-keto ester, Methyl 3-oxotetradecanoate. It can also be acylated or etherified to form various derivatives. The presence of the hydroxyl group in the β-position can facilitate elimination reactions (dehydration) to form α,β-unsaturated esters under certain conditions. The hydroxyl group can also act as an internal catalyst in some reactions, enhancing the reactivity of the neighboring ester group.[11]

Storage and Stability: this compound should be stored in a cool, dry, and well-ventilated place, away from sources of ignition.[4] For long-term storage, it is recommended to keep it at -20°C under desiccating conditions.[2]

Biological Significance and Applications

This compound and its corresponding free acid, 3-hydroxytetradecanoic acid, are of significant interest in various scientific fields.

Natural Occurrence and Biological Roles

3-Hydroxytetradecanoic acid is a component of lipid A, the hydrophobic anchor of lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria.[7] It is also found as a metabolite in various organisms, including humans and bacteria like E. coli.[12] The (R)-enantiomer is an intermediate in fatty acid biosynthesis.[3][13] Due to its presence in bacterial endotoxins, 3-hydroxytetradecanoic acid has been investigated as a marker for bacterial contamination.[3]

Applications in Research and Development

-

Drug Development: As a precursor to unnatural analogs of lipid A, this compound is valuable in the synthesis of compounds that can modulate the immune system.[6][14] These synthetic analogs are being explored for their potential as vaccine adjuvants and immunotherapeutics.

-

Biomarker Research: 3-Hydroxy fatty acids are used as biomarkers for certain fatty acid oxidation disorders.[3]

-

Biofuel Research: Medium-chain-length β-hydroxy esters are being investigated as potential biofuels and value-added products derived from bacterial polyhydroxyalkanoates (PHAs).[8]

-

Agrochemicals: There is interest in utilizing compounds like this compound in the development of environmentally friendly pesticides and herbicides.[15]

Analytical Methodologies

The analysis of this compound typically involves chromatographic techniques coupled with mass spectrometry.

Analytical Workflow

Caption: General analytical workflow for the determination of this compound.

Protocol Outline

-

Sample Preparation: For biological samples, this involves extraction of lipids using an appropriate organic solvent system (e.g., Folch or Bligh-Dyer methods).

-

Derivatization: If analyzing the free acid, derivatization to the methyl ester is necessary for GC analysis. This is typically achieved by reaction with methanol under acidic conditions.

-

GC-MS Analysis: The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The separated components are then introduced into a mass spectrometer for detection and identification.

-

Data Analysis: The compound is identified by comparing its retention time and mass spectrum with that of an authentic standard.[7] Quantification is performed by integrating the peak area and comparing it to a calibration curve constructed using an internal standard.[16]

Conclusion

This compound is a molecule of significant chemical and biological interest. Its well-defined physical and chemical properties, coupled with established synthetic and analytical methods, make it an accessible and valuable tool for researchers. Its role as a key component of bacterial endotoxins and its potential applications in drug development, biomarker discovery, and green chemistry underscore the importance of a thorough understanding of this multifaceted compound. This guide provides a solid foundation for professionals working with or interested in the diverse applications of this compound.

References

-

ChemBK. (2024). METHYL-(R)-3-HYDROXYTETRADECANOATE. Retrieved from [Link]

-

PubChem. (n.d.). (S)-Methyl 3-hydroxytetradecanoate. National Institutes of Health. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of (R)-3-hydroxytetradecanoic acid. Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST WebBook. Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST WebBook. Retrieved from [Link]

-

MySkinRecipes. (n.d.). (R)-Methyl 3-hydroxytetradecanoate. Retrieved from [Link]

-

PubChem. (n.d.). (+-)-3-Hydroxytetradecanoic acid. National Institutes of Health. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Taking advantage of β-hydroxy amine enhanced reactivity and functionality for the synthesis of dual covalent adaptable networks. Polymer Chemistry. Retrieved from [Link]

-

FooDB. (2011). (R)-3-Hydroxy-tetradecanoic acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy carboxylic acids, esters and amides. Retrieved from [Link]

-

Human Metabolome Database. (2016). (R)-3-Hydroxy-tetradecanoic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). (S)-3-Hydroxytetradecanoate . Retrieved from [Link]

-

Cambridge Bioscience. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum and fragmentation pattern of 3-hydroxy tetradecanoic acid methyl ester. Retrieved from [Link]

-

ChemRxiv. (n.d.). Enantiodivergent Biosynthesis of β-Hydroxy esters by Self-Sufficient Heterogeneous Biocatalysts in Continuous Flow. Retrieved from [Link]

-

International Center for Environmental Technology Transfer. (n.d.). III Analytical Methods. Retrieved from [Link]

-

PubChem. (n.d.). S-3-Hydroxytetradecanoic acid. National Institutes of Health. Retrieved from [Link]

-

Human Metabolome Database. (2014). 3-Hydroxytetradecanoic acid. Retrieved from [Link]

-

YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-hydroxydecanoate. National Institutes of Health. Retrieved from [Link]

-

Genome Context. (n.d.). (R)-Methyl 3-hydroxytetradecanoate. Retrieved from [Link]

-

ResearchGate. (n.d.). Bioactive compound and their biological activity. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Determination of some bioactive chemical constituents from Thesium humile Vahl. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 14-hydroxytetradecanoate. National Institutes of Health. Retrieved from [Link]

-

NIST. (n.d.). Methyl tetradecanoate. NIST WebBook. Retrieved from [Link]

Sources

- 1. This compound [webbook.nist.gov]

- 2. This compound, 3-Hydroxy fatty acid methyl ester (CAS 55682-83-2) | Abcam [abcam.com]

- 3. This compound - Matreya [bioscience.co.uk]

- 4. chembk.com [chembk.com]

- 5. This compound [webbook.nist.gov]

- 6. echemi.com [echemi.com]

- 7. researchgate.net [researchgate.net]

- 8. thieme-connect.com [thieme-connect.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. prepchem.com [prepchem.com]

- 11. Taking advantage of β-hydroxy amine enhanced reactivity and functionality for the synthesis of dual covalent adaptable networks - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00274D [pubs.rsc.org]

- 12. (+-)-3-Hydroxytetradecanoic acid | C14H28O3 | CID 16064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Human Metabolome Database: Showing metabocard for (R)-3-Hydroxy-tetradecanoic acid (HMDB0010731) [hmdb.ca]

- 14. cdn.usbio.net [cdn.usbio.net]

- 15. (R)-Methyl 3-hydroxytetradecanoate [myskinrecipes.com]

- 16. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on Methyl 3-hydroxytetradecanoate as a Quorum-Sensing Molecule in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Language of Bacteria and the Rise of Fatty Acid Signals

Bacteria, long considered simple unicellular organisms, engage in complex social behaviors orchestrated by a sophisticated communication system known as quorum sensing (QS).[1][2][3] This process allows bacteria to monitor their population density and collectively regulate gene expression, leading to coordinated actions such as biofilm formation, virulence factor production, and antibiotic resistance.[1][3][4] The "language" of this communication is a diverse array of small, diffusible signal molecules called autoinducers.[3] While N-acyl homoserine lactones (AHLs) are the archetypal QS signals in Gram-negative bacteria, a growing body of research highlights the importance of other molecules, including fatty acid derivatives.[3][5]

This guide focuses on a specific fatty acid-derived signal: methyl 3-hydroxytetradecanoate . We will delve into its role as a key quorum-sensing molecule, exploring its biosynthesis, the signaling pathways it governs, its impact on bacterial physiology and virulence, and the experimental methodologies crucial for its study. For drug development professionals, understanding this signaling system offers novel targets for antimicrobial strategies that aim to disrupt bacterial communication rather than directly killing the cells, a tactic that may circumvent the rapid evolution of antibiotic resistance.[6]

This compound: A Key Signaling Molecule in Ralstonia Species

This compound, also known as methyl 3-hydroxymyristate, is a 3-hydroxy fatty acid methyl ester.[7] It has emerged as a critical quorum-sensing signal molecule, particularly in the plant pathogenic bacterium Ralstonia solanacearum species complex (RSSC), the causative agent of bacterial wilt disease in a wide range of plants.[8] In this bacterium, the QS system is a central regulator of virulence.[8][9]

| Compound | Molecular Formula | Molecular Weight | CAS Number |

| This compound | C15H30O3 | 258.4 g/mol | 55682-83-2 |

The PhcBSR Quorum-Sensing System: Biosynthesis and Signal Transduction

The synthesis and perception of this compound in Ralstonia pseudosolanacearum are governed by the PhcBSR quorum-sensing system.[8][10]

Biosynthesis: The production of this signaling molecule is initiated by the methyltransferase PhcB .[8] PhcB utilizes a precursor derived from the fatty acid biosynthesis pathway, likely 3-hydroxytetradecanoyl-ACP, and S-adenosyl methionine (SAM) as a methyl donor to synthesize this compound.

Signal Perception and Transduction: As the bacterial population density increases, so does the extracellular concentration of this compound. Upon reaching a threshold concentration, the molecule is detected by a two-component sensor kinase system, PhcS/PhcR .[8][10] This leads to a phosphorylation cascade that ultimately activates the master transcriptional regulator PhcA .[8][9] PhcA, a LysR-type transcriptional regulator, then modulates the expression of a large regulon of genes, including those responsible for virulence factor production, biofilm formation, and metabolic adaptation.[8][9]

Caption: PhcBSR quorum-sensing pathway in Ralstonia pseudosolanacearum.

Phenotypic Regulation: Virulence and Biofilm Formation

The activation of the PhcA regulon by this compound has profound consequences for the bacterium's lifestyle and its interaction with the host.

Virulence: In R. solanacearum, the PhcBSR system positively regulates the expression of key virulence factors, including exopolysaccharides (EPS), which are crucial for wilting symptoms in plants by blocking the xylem vessels.[11] It also controls the production of extracellular enzymes that degrade plant cell walls.[8] Therefore, interfering with the synthesis or perception of this compound is a promising strategy for controlling bacterial wilt disease.

Biofilm Formation: Quorum sensing is intimately linked to biofilm formation, a process where bacteria attach to surfaces and encase themselves in a protective extracellular matrix.[12][13] While the direct role of this compound in Ralstonia biofilm formation is an area of active research, QS systems in many bacteria are known to regulate the production of matrix components and control the transition from a planktonic (free-swimming) to a sessile (biofilm) lifestyle.[4]

Experimental Methodologies for Studying this compound

Investigating the role of this compound as a quorum-sensing molecule requires a multi-pronged experimental approach, encompassing its extraction, detection, quantification, and the assessment of its biological activity.

Extraction and Purification of this compound from Bacterial Cultures

The following protocol provides a general framework for the extraction of this compound from bacterial culture supernatants. Optimization may be required depending on the bacterial species and growth conditions.

Step-by-Step Protocol:

-

Culture Growth: Grow the bacterial strain of interest in an appropriate liquid medium to the desired cell density (typically late exponential or stationary phase, when QS molecule production is maximal).

-

Cell Removal: Centrifuge the culture at a high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the bacterial cells.

-

Supernatant Collection: Carefully decant the cell-free supernatant into a clean flask.

-

Solvent Extraction:

-

Acidify the supernatant to a pH of approximately 3.0 with a strong acid (e.g., HCl). This protonates the carboxyl group of any free 3-hydroxytetradecanoic acid, making it more soluble in organic solvents.

-

Perform a liquid-liquid extraction with an equal volume of a non-polar organic solvent such as ethyl acetate or dichloromethane. Repeat the extraction two to three times to ensure complete recovery.

-

-

Drying and Concentration:

-

Pool the organic phases and dry them over anhydrous sodium sulfate to remove any residual water.

-

Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Purification (Optional but Recommended):

-

The crude extract can be further purified using techniques such as solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC) to isolate this compound from other metabolites.

-

Detection and Quantification: The Power of Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the gold standards for the detection and quantification of this compound.[14]

Sample Preparation for GC-MS: For analysis by GC-MS, the hydroxyl group of this compound is often derivatized (e.g., by silylation) to increase its volatility and thermal stability.[14]

Typical GC-MS Parameters:

| Parameter | Setting |

| Column | DB-5ms or equivalent |

| Injection Mode | Splitless |

| Oven Program | Start at a low temperature (e.g., 70°C), ramp to a high temperature (e.g., 300°C) |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

Quantification: Absolute quantification can be achieved by using a commercially available standard of this compound to generate a calibration curve. The use of a stable isotope-labeled internal standard is highly recommended for improved accuracy and precision.

Bioassays for Quorum-Sensing Activity

Bioassays are essential for determining the biological activity of this compound and for screening for potential quorum-sensing inhibitors.

Reporter Strain-Based Assays: A common approach is to use a reporter strain that is engineered to produce a measurable output (e.g., light, color, or fluorescence) in response to the QS molecule.[2] For studying this compound, a Ralstonia strain with a PhcA-dependent promoter fused to a reporter gene (e.g., lacZ or gfp) can be utilized.

Step-by-Step Bioassay Protocol:

-

Prepare Reporter Strain: Grow the reporter strain to the mid-exponential phase.

-

Assay Setup: In a 96-well microtiter plate, add a standardized inoculum of the reporter strain to fresh medium.

-

Add Test Compound: Add serial dilutions of the purified this compound or the compound to be tested for inhibitory activity. Include appropriate positive and negative controls.

-

Incubation: Incubate the plate under optimal growth conditions for a defined period.

-

Measure Reporter Activity: Quantify the reporter gene expression (e.g., by measuring absorbance for colorimetric assays or fluorescence).

-

Data Analysis: Plot the reporter activity against the concentration of the test compound to determine the dose-response curve.

Caption: General workflow for a reporter strain-based bioassay.

Implications for Drug Development: Quorum Quenching as an Anti-Virulence Strategy

The central role of the this compound-mediated quorum-sensing system in the virulence of pathogenic bacteria like Ralstonia solanacearum makes it an attractive target for the development of novel anti-infective therapies.[11] This approach, known as "quorum quenching," aims to disrupt bacterial communication and, consequently, disarm the pathogens without killing them. This is hypothesized to exert less selective pressure for the development of resistance compared to traditional antibiotics.

Potential Quorum Quenching Strategies:

-

Inhibition of Biosynthesis: Targeting the PhcB enzyme with small molecule inhibitors would block the production of this compound.

-

Signal Degradation: The use of enzymes that specifically degrade this compound could prevent the signal from reaching its target receptor.

-

Receptor Antagonism: Developing molecules that bind to the PhcS/PhcR receptor complex but do not activate the downstream signaling cascade would act as competitive inhibitors.

The identification of bacteria capable of degrading 3-hydroxy palmitic acid methyl ester (a related molecule) suggests that enzymatic degradation is a viable natural mechanism that could be harnessed for biocontrol.[11]

Conclusion

This compound represents a fascinating example of the chemical diversity of bacterial communication. Its well-defined role in the virulence of Ralstonia species provides a clear case study for the importance of fatty acid-derived signals in mediating host-pathogen interactions. For researchers and drug development professionals, a thorough understanding of the biosynthesis, signaling, and physiological effects of this molecule is paramount. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for further exploration and for the development of innovative strategies to combat bacterial diseases by targeting their communication networks.

References

-

A Bioassay Protocol for Quorum Sensing Studies Using Vibrio campbellii. (n.d.). Retrieved January 12, 2026, from [Link]

- Quorum Sensing: Methods and Protocols. (2011). In Methods in Molecular Biology (Vol. 692). Humana Press.

- Detection of Bacterial Quorum Sensing Molecules. (2018). In Methods in Molecular Biology (Vol. 1673, pp. 25–34). Humana Press.

-

Quorum Sensing: Methods and Protocols. (2011). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Molecular signalling in Ralstonia pseudosolanacearum, a bacterial plant disease exploiting quorum sensing – Molecular Plant Pathology highlight blog. (2023, October 4). Retrieved January 12, 2026, from [Link]

- Characterization of bacteria degrading 3-hydroxy palmitic acid methyl ester (3OH-PAME), a quorum sensing molecule of Ralstonia solanacearum. (2015). Journal of Applied Microbiology, 119(4), 1156–1167.

-

Multi-Focused Laboratory Experiments Based on Quorum Sensing and Quorum Quenching for Acquiring Microbial Physiology Concepts. (2022). ResearchGate. Retrieved January 12, 2026, from [Link]

- Only One of the Five Ralstonia solanacearum Long-Chain 3-Ketoacyl-Acyl Carrier Protein Synthase Homologues Functions in Fatty Acid Synthesis. (2009). Journal of Bacteriology, 191(5), 1558–1568.

-

The Role of msa in Staphylococcus aureus Biofilm Formation. (2008). Scholars@Duke. Retrieved January 12, 2026, from [Link]

- RasI/R Quorum Sensing System Controls the Virulence of Ralstonia solanacearum Strain EP1. (2018). Applied and Environmental Microbiology, 84(16), e00942-18.

- Plant-Pathogenic Ralstonia Phylotypes Evolved Divergent Respiratory Strategies and Behaviors To Thrive in Xylem. (2023). mBio, 14(1), e03154-22.

- Bacterial quorum sensing compounds are important modulators of microbe-plant interactions. (2014). Frontiers in Plant Science, 5, 131.

- Methyl-branched poly(hydroxyalkanoate) biosynthesis from 13-methyltetradecanoic acid and mixed isostearic acid isomer substrates. (2009). Applied Microbiology and Biotechnology, 84(5), 927–935.

- On mechanism of quorum sensing in Candida albicans by 3(R)-hydroxy-tetradecaenoic acid. (2010). Current Microbiology, 61(4), 325–331.

- Mechanisms of antibiofilm compounds JG-1 and M4 across multiple species: alterations of protein interactions essential to biofilm formation. (2024). Frontiers in Cellular and Infection Microbiology, 14, 1369525.

-

This compound. (n.d.). Cambridge Bioscience. Retrieved January 12, 2026, from [Link]

- Engineering of Bacterial Methyl Ketone Synthesis for Biofuels. (2010). Applied and Environmental Microbiology, 76(12), 3942–3951.

-

(R)-Methyl 3-hydroxytetradecanoate. (n.d.). MySkinRecipes. Retrieved January 12, 2026, from [Link]

-

Methyl 14-hydroxytetradecanoate. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

- Maggot Extract Interrupts Bacterial Biofilm Formation and Maturation in Combination with Antibiotics by Reducing the Expression of Virulence Genes. (2022). Life, 12(2), 237.

- Quorum Sensing Inhibitors: An Alternative Strategy to Win the Battle against Multidrug-Resistant (MDR) Bacteria. (2023). Molecules, 28(13), 5183.

- The bacterial quorum sensing molecule, 2-heptyl-3-hydroxy-4-quinolone (PQS), inhibits signal transduction mechanisms in brain tissue and is behaviorally active in mice. (2021). Pharmacological Research, 170, 105691.

- Antibiofilm Activity of Omega-3 Fatty Acids and Its Influence on the Expression of Biofilm Formation Genes on Staphylococcus aureus. (2022). International Journal of Molecular Sciences, 23(14), 7686.

-

(S)-Methyl 3-hydroxytetradecanoate. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

- Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis. (2015).

- Transcriptome Reveals Regulation of Quorum Sensing of Hafnia alvei H4 on the Coculture System of Hafnia alvei H4 and Pseudomonas fluorescens

- Maggot Extract Interrupts Bacterial Biofilm Formation and Maturation in Combination with Antibiotics by Reducing the Expression of Virulence Genes. (2022). Life, 12(2), 237.

-

Quorum Sensing and Biofilm Formation in Pathogenic and Mutualistic Plant-Bacterial Interactions. (2015). ResearchGate. Retrieved January 12, 2026, from [Link]

- Quorum sensing: How bacteria can coordinate activity and synchronize their response to external signals? (2012). Protein & Cell, 3(5), 333–346.

- Interference With Quorum-Sensing Signal Biosynthesis as a Promising Therapeutic Strategy Against Multidrug-Resistant Pathogens. (2019). Frontiers in Microbiology, 10, 199.

- Biosynthesis of 2-methylbacteriohopanepolyols by an anoxygenic phototroph. (2003). Proceedings of the National Academy of Sciences, 100(26), 15341–15346.

-

This compound. (n.d.). Cogershop. Retrieved January 12, 2026, from [Link]

Sources

- 1. bio-protocol.org [bio-protocol.org]

- 2. Detection of Bacterial Quorum Sensing Molecules | Springer Nature Experiments [experiments.springernature.com]

- 3. Quorum sensing: How bacteria can coordinate activity and synchronize their response to external signals? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Interference With Quorum-Sensing Signal Biosynthesis as a Promising Therapeutic Strategy Against Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - Matreya [bioscience.co.uk]

- 8. Molecular signalling in Ralstonia pseudosolanacearum, a bacterial plant disease exploiting quorum sensing – Molecular Plant Pathology highlight blog – BSPP – The British Society for Plant Pathology [bspp.org.uk]

- 9. Only One of the Five Ralstonia solanacearum Long-Chain 3-Ketoacyl-Acyl Carrier Protein Synthase Homologues Functions in Fatty Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. RasI/R Quorum Sensing System Controls the Virulence of Ralstonia solanacearum Strain EP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of bacteria degrading 3-hydroxy palmitic acid methyl ester (3OH-PAME), a quorum sensing molecule of Ralstonia solanacearum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Transcriptome Reveals Regulation of Quorum Sensing of Hafnia alvei H4 on the Coculture System of Hafnia alvei H4 and Pseudomonas fluorescens ATCC13525 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methyl-branched poly(hydroxyalkanoate) biosynthesis from 13-methyltetradecanoic acid and mixed isostearic acid isomer substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis Pathway of 3-Hydroxy Fatty Acids in Gram-Negative Bacteria

<_Step_2>

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract

3-Hydroxy fatty acids (3-OH FAs) are fundamental components of lipopolysaccharide (LPS), an essential molecule for the structural integrity and function of the outer membrane in most Gram-negative bacteria.[1][2] The biosynthesis of these fatty acids is intricately linked to the broader pathway of Lipid A synthesis, the hydrophobic anchor of LPS.[3][4] This technical guide provides a comprehensive overview of the biosynthetic pathway of 3-hydroxy fatty acids, detailing the key enzymatic steps, their regulation, and the established methodologies for their study. A thorough understanding of this pathway is paramount, not only for fundamental microbiology but also for the development of novel antimicrobial agents targeting this essential bacterial process.[5][6]

Introduction: The Significance of 3-Hydroxy Fatty Acids in Gram-Negative Bacteria